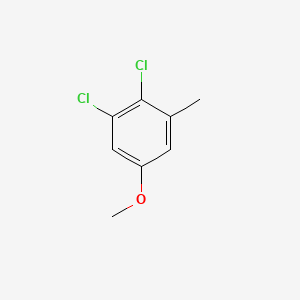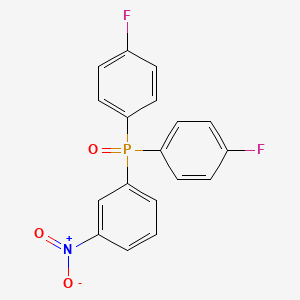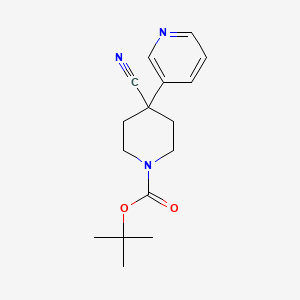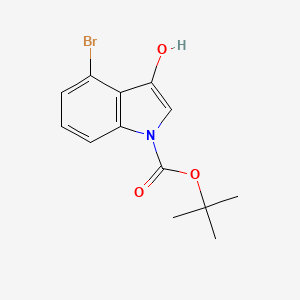
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride
Overview
Description
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride is a chemical compound belonging to the arylcyclohexylamine class. It is known for its dissociative anesthetic properties and has gained attention in scientific research due to its pharmacological effects. This compound is structurally related to phencyclidine and ketamine, which are well-known dissociative anesthetics.
Mechanism of Action
Target of Action
The primary target of 4-Methoxy pce hydrochloride is the NMDA receptor , a type of glutamate receptor . This compound has a lower affinity for the NMDA receptor than PCP, but a higher affinity than ketamine . It also interacts with other targets such as the norepinephrine transporter, the serotonin transporter, and the σ1 and σ2 receptors .
Mode of Action
4-Methoxy pce hydrochloride interacts with its targets by binding to them, thereby altering their function . For instance, it binds to the NMDA receptor and acts as an antagonist, inhibiting the receptor’s activity . This interaction with the NMDA receptor is thought to be responsible for the compound’s dissociative effects .
Biochemical Pathways
The action of 4-Methoxy pce hydrochloride affects the mesolimbic dopamine pathway . This pathway is involved in reward and reinforcement, and its activation is associated with rewarding and reinforcing effects . The compound also alters the levels of various proteins in the ventral tegmental area and nucleus accumbens, including tyrosine hydroxylase, DRD1, DRD2, and dopamine . Additionally, it affects the levels of phosphorylated cyclic-AMP response element-binding (p-CREB) protein, deltaFosB, and brain-derived neurotrophic factor (BDNF) in the nucleus accumbens .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interactions with various transporters, including the norepinephrine and serotonin transporters .
Result of Action
The molecular and cellular effects of 4-Methoxy pce hydrochloride’s action include changes in the levels of various proteins and neurotransmitters, as well as alterations in brain wave activity . These changes are associated with the compound’s rewarding and reinforcing effects, as well as its psychotomimetic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy pce hydrochloride. It is worth noting that the compound’s effects can vary substantially between individuals, which may be due in part to individual differences in metabolism, genetic factors, and other environmental influences .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high affinity for the PCP-site on the glutamate NMDA receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules associated with this receptor.
Cellular Effects
Based on its affinity for the NMDA receptor, it can be hypothesized that it may influence cell function by modulating this receptor’s activity . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its high affinity for the NMDA receptor suggests that it may exert its effects at the molecular level by binding to this receptor . This could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that this compound has a high purity and is stable for at least 5 years when stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride involves several steps. One common method includes the alkylation of 4-methoxyphenylcyclohexanone with ethylamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and confirm the identity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Ketamine: Structurally similar and also acts as an NMDA receptor antagonist.
Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action.
Methoxetamine (MXE): A close analogue with similar pharmacological effects.
Uniqueness
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogues. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(11-5-4-6-12-15)13-7-9-14(17-2)10-8-13;/h7-10,16H,3-6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAQMARZSKCSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346150 | |
| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1933-15-9 | |
| Record name | 4-Methoxy pce hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001933159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY PCE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UPK3MC33H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole](/img/structure/B599786.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/new.no-structure.jpg)
